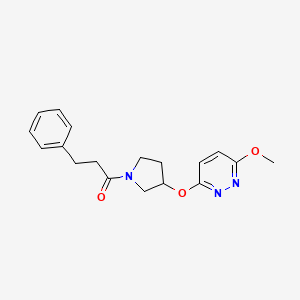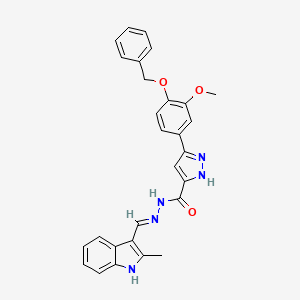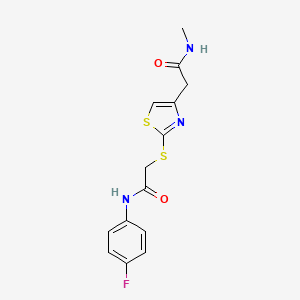
4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride” is a chemical compound with the CAS Number: 2287310-22-7 . It has a molecular weight of 239.67 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-isopropyl-3-(trifluoromethyl)aniline hydrochloride . The InChI code is 1S/C10H12F3N.ClH/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13;/h3-6H,14H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature . It has a molecular weight of 239.67 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural analysis of related trifluoromethyl-substituted compounds have been explored in various studies. For example, the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one through acylation and its reactions with hydroxylamine and hydrazine were investigated, revealing interesting structural properties (Flores et al., 2018). Additionally, vibrational analysis of various trifluoromethyl-aniline derivatives was conducted using Fourier Transform-Infrared and Raman techniques, providing insights into the structural impacts of substituent positions and electron donating/withdrawing effects (Revathi et al., 2017).
Corrosion Inhibition and Material Science
These compounds also find applications in material science, such as corrosion inhibition. The synthesized compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline showed efficient corrosion inhibition properties in acid solutions, as evidenced by various corrosion methods and quantum chemical calculations (Daoud et al., 2014).
Synthesis of Biologically Active Compounds
Trifluoromethyl-substituted anilines are used as intermediates in the synthesis of biologically active compounds. For example, the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, was achieved starting from 3,5-dinitro-1-trifluoromethylbenzene (Yang Shijing, 2013).
Novel Organic Syntheses
Innovative organic synthesis methods using trifluoromethyl groups have been explored. For instance, the synthesis of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives starting from specific aniline compounds has been described, offering potential applications in medical fields due to their antitumor activities (Maftei et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
4-propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13;/h3-6H,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOQCTKNICMZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-amino-2-oxoethyl)sulfanylbenzamide](/img/structure/B2424175.png)
![methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B2424177.png)
![2-[[1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2424179.png)

![Tert-butyl N-[[(2S,4S)-4-fluoro-1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B2424183.png)
![N-(4-butylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2424185.png)







